molecular formula C8H7N3O B1612616 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile CAS No. 34945-66-9

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile

Cat. No.: B1612616
CAS No.: 34945-66-9
M. Wt: 161.16 g/mol
InChI Key: YURHKHQTVHXOKY-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent such as cyanogen bromide. The reaction conditions often require a solvent like ethanol or acetonitrile and may be catalyzed by acids or bases.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting neurological or inflammatory conditions.

    Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The compound’s ability to form hydrogen bonds and participate in π-π interactions likely plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid: This compound has a similar fused ring system but with a carboxylic acid group instead of a nitrile group.

    3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine: Lacks the nitrile group, making it less reactive in certain chemical reactions.

Uniqueness

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

IUPAC Name

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-4-6-3-7-8(11-5-6)10-1-2-12-7/h3,5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURHKHQTVHXOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587794
Record name 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34945-66-9
Record name 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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